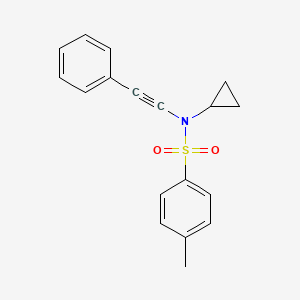
N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C18H17NO2S. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylethynyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide. This intermediate is then reacted with phenylacetylene under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DMSO is commonly used as an oxidant in the presence of microwave assistance.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product formed is N-sulfonyl-2-aryloxoacetamides.
Substitution: Depending on the nucleophile used, different substituted sulfonamides can be obtained.
Scientific Research Applications
N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack by DMSO, leading to the formation of zwitterionic anionic N-sulfonyliminiums. This intermediate then undergoes further nucleophilic attack to form the final oxidation product . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-4-methylbenzenesulfonamide
- N-Methyl-4-nitro-N-(phenylethynyl)benzenesulfonamide
Uniqueness
N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in various chemical reactions and research applications.
Properties
Molecular Formula |
C18H17NO2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-N-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-15-7-11-18(12-8-15)22(20,21)19(17-9-10-17)14-13-16-5-3-2-4-6-16/h2-8,11-12,17H,9-10H2,1H3 |
InChI Key |
GGGUFPNIXHZXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C#CC2=CC=CC=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


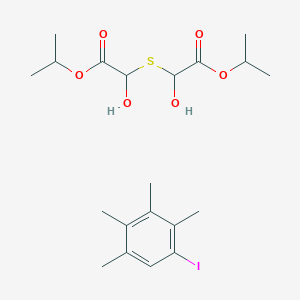

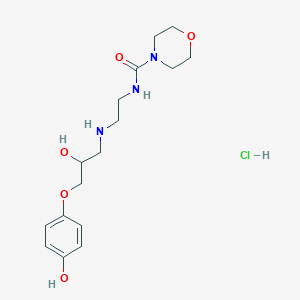
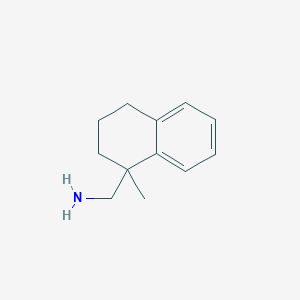
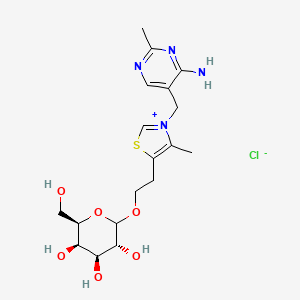



![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
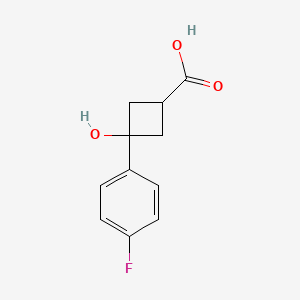

![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
